molecular formula C17H15N3O2S B11375125 4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11375125
M. Wt: 325.4 g/mol
InChI Key: MWGWPCUZXAQJKY-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is an organic compound with a complex structure that includes a methoxy group, a methylphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the nitro group can produce 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine.

Scientific Research Applications

4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(3-methylphenyl)benzamide
  • 4-methoxy-N-(4-methylbenzyl)benzamide

Uniqueness

4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H15N3O2S/c1-11-3-5-12(6-4-11)15-18-17(23-20-15)19-16(21)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,19,20,21)

InChI Key

MWGWPCUZXAQJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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